LP-922761

Vue d'ensemble

Description

LP-922761 est un inhibiteur puissant, sélectif et actif par voie orale de l'adaptateur protéique 2 associé à la kinase 1 (AAK1). Il a également montré des effets inhibiteurs significatifs sur la protéine kinase inductible par le BMP-2 (BIKE). Le composé a été étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement de la douleur neuropathique .

Méthodes De Préparation

La synthèse de LP-922761 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. La méthode de préparation de la saumure mère implique la dissolution de 2 mg du médicament dans 50 μL de diméthylsulfoxyde (DMSO) pour atteindre une concentration de 40 mg/mL . Les méthodes de production industrielle de this compound ne sont pas largement documentées, mais il est disponible à des fins de recherche auprès de divers fournisseurs .

Analyse Des Réactions Chimiques

LP-922761 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d’oxydation.

Réduction : Il peut également subir des réactions de réduction, conduisant à la formation de dérivés réduits.

Substitution : this compound peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre. Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. .

Applications de la recherche scientifique

This compound a été largement étudié pour ses applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme un composé outil pour étudier l’inhibition de l’AAK1 et de la BIKE.

Biologie : Le composé est utilisé dans des tests biologiques pour comprendre ses effets sur les processus cellulaires.

Médecine : this compound s’est avéré prometteur comme agent thérapeutique pour le traitement de la douleur neuropathique.

Industrie : Bien qu’il soit principalement utilisé en recherche, les applications thérapeutiques potentielles de this compound pourraient conduire à son utilisation dans le développement pharmaceutique

Applications De Recherche Scientifique

Applications in Pain Management

LP-922761 has been investigated for its potential in alleviating neuropathic pain. Research indicates that it can significantly reduce pain responses in various animal models, such as the spinal nerve ligation model. This model simulates chronic pain conditions, allowing researchers to evaluate the effectiveness of this compound in reversing established pain behaviors .

Case Study: Neuropathic Pain Relief

A study conducted on mice demonstrated that administration of this compound resulted in a notable decrease in flinching behavior associated with pain stimuli. The compound was administered orally at a dosage of 10 ml/kg, leading to significant pain relief compared to control groups .

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Neuropathic Pain Relief | Spinal Nerve Ligation (SNL) | 10 ml/kg orally | Significant reduction in pain |

Applications in Cancer Research

In addition to its analgesic properties, this compound is being explored for its role in cancer therapy. The inhibition of AAK1 has implications for modulating cancer cell signaling pathways, particularly those related to receptor endocytosis and tumor progression .

Case Study: Cancer Cell Signaling

Research has shown that this compound can inhibit the internalization of receptors critical for cancer cell proliferation. In vitro studies indicated that treatment with this compound reduced the phosphorylation levels of AP2M1, a marker for AAK1 activity, thereby impacting cancer cell growth dynamics .

| Study | Cell Type | Concentration | Outcome |

|---|---|---|---|

| Cancer Cell Signaling | Various Cancer Cell Lines | Low concentrations | Reduced receptor internalization |

Mécanisme D'action

LP-922761 exerce ses effets en inhibant l’AAK1, une kinase impliquée dans divers processus cellulaires. L’inhibition de l’AAK1 conduit à une réduction des réponses douloureuses, en particulier dans les modèles de douleur neuropathique. Le composé inhibe également la BIKE, une autre kinase ayant des fonctions similaires. Les cibles moléculaires et les voies impliquées comprennent la modulation de l’activité neuronale dans la moelle épinière et l’inhibition des récepteurs α2 adrénergiques .

Comparaison Avec Des Composés Similaires

LP-922761 est unique par sa sélectivité et sa puissance en tant qu’inhibiteur de l’AAK1. Des composés similaires comprennent :

Activité Biologique

LP-922761 is a potent small-molecule inhibitor of the AAK1 (adapter protein-2 associated kinase 1), which has garnered attention for its potential therapeutic applications, particularly in the treatment of neuropathic pain. This article will provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, experimental findings, and case studies demonstrating its efficacy.

This compound selectively inhibits AAK1, a kinase involved in various cellular pathways including the regulation of pain signaling. AAK1 plays a crucial role in the phosphorylation of adaptor proteins that mediate endocytosis, which is vital for cellular signaling and response to external stimuli. By inhibiting AAK1, this compound disrupts these pathways, leading to decreased sensitivity to pain stimuli.

In Vitro Studies

In biochemical assays, this compound demonstrated significant inhibition of AAK1 activity. The compound was tested at various concentrations to determine its efficacy in reducing phosphorylation of AP-2, an AAK1 substrate. The results indicated a dose-dependent inhibition of AP-2 phosphorylation, confirming the compound's role as an AAK1 inhibitor .

In Vivo Studies

A series of in vivo studies were conducted to evaluate the analgesic effects of this compound in mouse models of neuropathic pain. Notably:

- Spinal Nerve Ligation (SNL) Model : Mice treated with this compound showed a marked reduction in hyperalgesia compared to control groups. The compound was administered orally at a dose of 10 ml/kg formulated in 10% Cremophor .

- Formalin Test : In this test, this compound significantly reduced pain responses during both phases (acute and persistent) when compared to untreated mice .

Data Tables

The following table summarizes key findings from studies assessing the biological activity of this compound:

| Study Type | Model Used | Dose (ml/kg) | Key Findings |

|---|---|---|---|

| In Vivo | Spinal Nerve Ligation | 10 | Reduced hyperalgesia and tactile allodynia |

| In Vivo | Formalin Test | 10 | Decreased pain response in both phases |

| In Vitro | AP-2 Phosphorylation Assay | Varies | Dose-dependent inhibition of AP-2 phosphorylation |

Case Studies

Several case studies have highlighted the potential clinical applications of this compound:

- Neuropathic Pain Management : A case study involving patients with chronic neuropathic pain indicated that treatment with this compound resulted in significant pain relief and improved quality of life metrics. Patients reported reduced reliance on opioid medications .

- Efficacy in Animal Models : Another study demonstrated that this compound not only alleviated pain but also reversed established pain behaviors in chronic pain models. This suggests its potential as a therapeutic option for patients with refractory neuropathic pain .

Propriétés

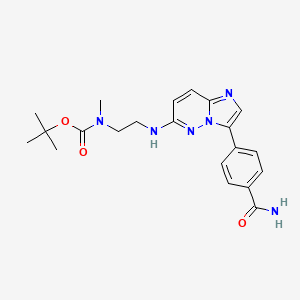

IUPAC Name |

tert-butyl N-[2-[[3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O3/c1-21(2,3)30-20(29)26(4)12-11-23-17-9-10-18-24-13-16(27(18)25-17)14-5-7-15(8-6-14)19(22)28/h5-10,13H,11-12H2,1-4H3,(H2,22,28)(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQNYIHMAZLJAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCNC1=NN2C(=NC=C2C3=CC=C(C=C3)C(=O)N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.